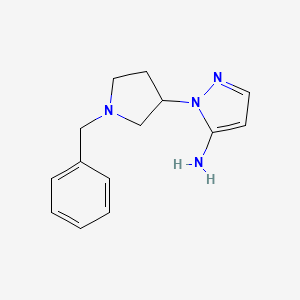

1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine

Description

1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 5-amine substituent and a 1-benzylpyrrolidin-3-yl group. The benzyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-14-6-8-16-18(14)13-7-9-17(11-13)10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEMWNOPCGJGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=CC=N2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions to introduce the benzyl group.

Pyrazole Formation: The final step involves the formation of the pyrazole ring through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring, leading to the formation of various derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include substituted pyrazoles, pyrrolidines, and benzyl derivatives.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Regioisomerism

Regioisomerism profoundly impacts biological activity in pyrazole derivatives. For example:

- Switching substituent positions in 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine abolishes p38α MAP kinase inhibition but confers nanomolar activity against cancer-related kinases (Src, B-Raf, EGFR) .

- 1-(1-Benzylpyrrolidin-3-yl) substitution in the target compound may similarly influence target selectivity compared to analogs with aromatic or heteroaromatic substituents at position 1.

Heterocyclic Moieties and Physicochemical Properties

Key Research Findings and Implications

- Regioisomerism : Substituent position switches (e.g., fluorophenyl vs. pyridyl) can redirect activity from inflammatory targets (p38α) to oncogenic kinases, suggesting tunability of the pyrazole scaffold .

- Lipophilicity : The benzylpyrrolidine group in the target compound likely improves blood-brain barrier penetration compared to polar substituents (e.g., pyridyl), though this requires experimental validation.

Biological Activity

1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H17N3

- Molecular Weight : 217.3 g/mol

- CAS Number : 1152544-66-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various methods have been explored, including solvent-free reactions that enhance yield and purity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits moderate to potent activity against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.12 |

| This compound | HT-1080 | 0.10 |

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of tubulin polymerization, similar to other known antitumor agents. This action disrupts microtubule dynamics, leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

A study published in PLOS ONE investigated various pyrazole derivatives' anticancer properties, including our compound of interest. The findings indicated that compounds with a similar structure exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of pyrazole derivatives in cancer therapy .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of pyrazole derivatives. It was found that certain structural modifications could enhance neuroprotection in models of neurodegenerative diseases. While specific data on this compound was limited, related compounds showed promise in preventing neuronal cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.